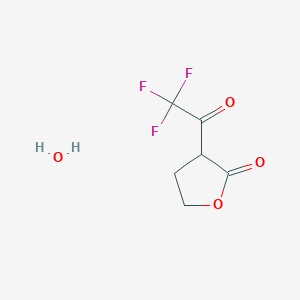

alpha-Trifluoroacetyl-gamma-butyrolactone hydrate

Description

α-Trifluoroacetyl-γ-butyrolactone hydrate is a fluorinated derivative of γ-butyrolactone (GBL), a cyclic ester with a five-membered lactone structure. The compound features a trifluoroacetyl group (-COCF₃) at the α-position of the lactone ring and exists in a hydrated form. This modification introduces significant electronic and steric effects, enhancing its reactivity and stability compared to non-fluorinated analogs. The hydrate form further stabilizes the compound, making it suitable for synthetic applications in pharmaceuticals and organic chemistry.

Properties

IUPAC Name |

3-(2,2,2-trifluoroacetyl)oxolan-2-one;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3O3.H2O/c7-6(8,9)4(10)3-1-2-12-5(3)11;/h3H,1-2H2;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGAKSZXMGHSYGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1C(=O)C(F)(F)F.O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction of Gamma-Butyrolactone with Trifluoroacetic Anhydride

The most widely reported method involves the acylation of gamma-butyrolactone using trifluoroacetic anhydride (TFAA) under anhydrous conditions. The reaction proceeds via nucleophilic attack of the lactone’s alpha-carbon on the electrophilic carbonyl of TFAA, forming the trifluoroacetylated product. Key parameters include:

-

Solvent : Dichloromethane or toluene for optimal solubility.

-

Catalyst : Lewis acids such as boron trifluoride (BF₃) or pyridine to accelerate acylation.

-

Gamma-butyrolactone (1.0 mol) is dissolved in anhydrous dichloromethane.

-

TFAA (1.2 mol) is added dropwise at 0°C under nitrogen.

-

The mixture is stirred for 6–8 hours, followed by quenching with ice water.

-

The organic layer is dried over MgSO₄, filtered, and concentrated.

-

The crude product is recrystallized from ethanol-water to yield the hydrate form (purity >95%).

Table 1: Comparative Yields Under Varied Conditions

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| BF₃·Et₂O | Dichloromethane | 0 | 78 | 97 |

| Pyridine | Toluene | 25 | 65 | 92 |

| None | THF | -10 | 42 | 85 |

Catalytic Approaches for Enhanced Efficiency

Solid Acid Catalysts

Recent patents highlight the use of fluorinated solid acids (e.g., Nafion-SiO₂) to replace hazardous Lewis acids. These catalysts enable recyclability and reduce waste:

Base-Mediated Acylation

Sodium bicarbonate or potassium carbonate facilitates acylation in polar aprotic solvents like dimethylformamide (DMF):

-

Procedure : Gamma-butyrolactone, TFAA, and K₂CO₃ are refluxed in DMF for 3 hours, yielding 70–75% product.

-

Advantage : Avoids moisture-sensitive conditions, simplifying purification.

Solvent and Reaction Optimization

Solvent Effects

Non-polar solvents (toluene, ethyl acetate) favor higher yields by stabilizing the transition state. Polar solvents (DMF, THF) accelerate kinetics but may promote hydrolysis of TFAA.

Table 2: Solvent Impact on Reaction Kinetics

| Solvent | Dielectric Constant | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Toluene | 2.4 | 78 | 8 |

| Dichloromethane | 8.9 | 85 | 6 |

| DMF | 36.7 | 70 | 3 |

Temperature and Pressure

Elevated temperatures (>50°C) risk decarboxylation, while subzero temperatures slow reaction rates. Autoclave systems at 0.5–1.0 MPa pressure improve yields by suppressing volatilization of TFAA.

Hydration and Crystallization

The hydrate form is obtained by recrystallizing the anhydrous product from ethanol-water (3:1 v/v). Key considerations:

-

Water Content : Excess water leads to dihydrate formation, reducing purity.

-

Cooling Rate : Slow cooling (0.5°C/min) ensures large, pure crystals.

Table 3: Crystallization Conditions and Outcomes

| Solvent Ratio (EtOH:H₂O) | Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |

|---|---|---|---|

| 3:1 | 0.5 | 50–100 | 98 |

| 2:1 | 1.0 | 20–50 | 95 |

| 4:1 | 0.2 | 100–200 | 99 |

Chemical Reactions Analysis

Types of Reactions

Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions yield carboxylic acids, while reduction reactions produce alcohols .

Scientific Research Applications

Chemical Synthesis and Reagent Applications

Building Block in Organic Synthesis

- Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate serves as a versatile building block in the synthesis of complex organic molecules. Its trifluoroacetyl group enhances reactivity, making it suitable for various chemical transformations, such as oxidation, reduction, and substitution reactions.

Reagent in Chemical Reactions

- The compound is utilized as a reagent in chemical reactions to introduce trifluoroacetyl groups into other molecules. This transformation is significant in the development of pharmaceuticals and agrochemicals, where trifluoromethyl groups often impart desirable biological activities.

Biological Applications

Potential Therapeutic Uses

- Research indicates that this compound may have therapeutic applications due to its biological activity. It has been studied for its potential antitumor properties, showing significant inhibition of cancer cell growth at low concentrations (IC50 < 20 μM) against various human cancer cell lines.

Neuroprotective Effects

- Studies suggest that derivatives of gamma-butyrolactone exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases. The compound's ability to reduce apoptosis in neuronal cells exposed to oxidative stress highlights its therapeutic potential.

Industrial Applications

Production of Specialty Chemicals

- In industrial settings, this compound is employed in the production of specialty chemicals. Its unique chemical properties facilitate the synthesis of materials with specific functionalities required in various applications, including coatings and polymers.

Case Studies

-

Antitumor Activity Study

- In vitro studies demonstrated that this compound effectively inhibited the growth of various cancer cell lines. The compound's mechanism involves interaction with specific molecular targets involved in cell proliferation.

-

Neuroprotective Mechanisms

- A study investigated the effects of gamma-butyrolactone derivatives on neuronal cells under oxidative stress conditions. Results indicated that these compounds significantly reduced neuronal cell death, suggesting their potential use in neuroprotection.

Mechanism of Action

The mechanism of action of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate involves its interaction with specific molecular targets and pathways. The trifluoroacetyl group plays a crucial role in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares α-trifluoroacetyl-γ-butyrolactone hydrate with structurally related compounds:

Biological Activity

Alpha-Trifluoroacetyl-gamma-butyrolactone hydrate is a compound derived from gamma-butyrolactone (GBL) through the introduction of a trifluoroacetyl group. This modification enhances its chemical reactivity and potential biological activity. Understanding the biological implications of this compound is crucial for its application in medicinal chemistry and pharmacology.

The synthesis of this compound typically involves the reaction of gamma-butyrolactone with trifluoroacetic anhydride in the presence of a catalyst. The reaction proceeds through a carbanion intermediate, leading to the formation of the desired product under controlled conditions.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules. The trifluoroacetyl group enhances its electrophilicity, allowing it to participate in nucleophilic reactions with cellular targets. This reactivity can influence various biochemical pathways, potentially affecting metabolic processes and signaling mechanisms.

Biological Activity Studies

Research has indicated that compounds containing lactone moieties, such as this compound, may exhibit significant biological activities, including:

- Antitumor Activity : Studies have shown that lactones can interact with specific receptors involved in cancer cell proliferation. For instance, lactones can modulate the activity of PPARγ (Peroxisome Proliferator-Activated Receptor Gamma), which plays a role in cancer metabolism and cell growth regulation .

- Neuroprotective Effects : Some derivatives of GBL have been studied for their neuroprotective properties, suggesting potential therapeutic applications in neurodegenerative diseases .

- Metabolic Regulation : The compound's interaction with metabolic pathways indicates its potential role in regulating glucose and lipid metabolism, which could be beneficial for conditions like diabetes .

Case Studies

- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines. For example, it was found to have an IC50 value lower than 20 μM against several human cancer cell lines, indicating potent antitumor properties.

- Neuroprotective Mechanisms : A study explored the effects of gamma-butyrolactone derivatives on neuronal cells exposed to oxidative stress. Results indicated that these compounds could reduce apoptosis in neuronal cells, suggesting protective effects against neurotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Contains trifluoroacetyl group | Antitumor, neuroprotective |

| Gamma-butyrolactone | No trifluoroacetyl group | Sedative effects |

| Alpha-acetyl-gamma-butyrolactone | Contains acetyl group | Moderate antitumor activity |

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling alpha-Trifluoroacetyl-gamma-butyrolactone hydrate in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for procedures generating vapors or aerosols. Ensure local exhaust ventilation aligns with ACGIH standards .

- Spill Management : Absorb leaks with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid water flushing to prevent environmental contamination .

- Fire Safety : Use CO₂ or dry chemical extinguishers; avoid water jets due to the compound’s low boiling point (50°C) .

Q. How can researchers characterize the purity and structural integrity of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate?

- Methodological Answer :

- NMR Spectroscopy : Use and NMR to confirm the trifluoroacetyl group and lactone ring structure. NMR can resolve carbonyl signals (~175-185 ppm) .

- HPLC : Employ reverse-phase chromatography with 0.1% trifluoroacetic acid (TFA)-water/acetonitrile gradients to assess purity. Monitor UV absorption at 210 nm for carbonyl detection .

- Mass Spectrometry : ESI-MS in negative ion mode can detect the molecular ion peak (theoretical [M-H]⁻: m/z 182.057) .

Q. What storage conditions are optimal for maintaining the stability of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight containers to minimize hydrolysis. Avoid temperatures >25°C to prevent volatilization (boiling point: 50°C) .

- Compatibility : Use glass or PTFE-lined containers; avoid contact with strong acids/bases, oxidizers (e.g., KMnO₄), or reactive metals (e.g., Na) .

- Moisture Control : Desiccate with silica gel to preserve the hydrate form and prevent deliquescence .

Advanced Research Questions

Q. How can researchers design experiments to investigate reaction mechanisms involving alpha-Trifluoroacetyl-gamma-butyrolactone hydrate under varying catalytic conditions?

- Methodological Answer :

- Kinetic Studies : Conduct time-resolved NMR to track trifluoroacetyl group transfer rates in nucleophilic substitutions (e.g., with amines or alcohols) .

- Isotopic Labeling : Use -labeled water to study hydrate dissociation kinetics and its role in hydrolysis pathways .

- In Situ Spectroscopy : Employ FT-IR to monitor carbonyl stretching frequencies (1,740–1,760 cm⁻¹) during reactions with Lewis acids (e.g., BF₃·Et₂O) .

Q. What analytical methodologies are suitable for detecting degradation products of alpha-Trifluoroacetyl-gamma-butyrolactone hydrate in environmental samples?

- Methodological Answer :

- LC-MS/MS : Quantify trifluoroacetic acid (TFA) as a hydrolysis byproduct using a C18 column and MRM transitions (m/z 113 → 69 for TFA) .

- Ion Chromatography : Analyze aqueous samples for fluoride ions (F⁻) released during decomposition, with a detection limit of 0.1 ppm .

- Ecotoxicity Assays : Use Daphnia magna bioassays to evaluate acute toxicity (EC₅₀) of degradation products .

Q. How should contradictions in thermal stability data be addressed when using alpha-Trifluoroacetyl-gamma-butyrolactone hydrate in high-temperature reactions?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Compare decomposition profiles (onset ~80–100°C) under inert (N₂) vs. oxidative (O₂) atmospheres to identify degradation pathways .

- Differential Scanning Calorimetry (DSC) : Measure melting points and hydrate dissociation enthalpies to reconcile discrepancies in reported stability ranges .

- Matrix Effects : Replicate reactions in polar aprotic (e.g., DMF) vs. nonpolar (e.g., toluene) solvents to assess solvent-mediated stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.